Dihydrolinalool

Fragrance Stability Oxidative Degradation Functional Perfumery

Formulators replacing linalool face oxidative degradation and forced allergen labeling. Dihydrolinalool lacks the conjugated diene system, preventing auto-oxidation into sensitizing hydroperoxides, thus eliminating mandatory EU allergen declaration under Regulation 1223/2009. - Oxidation Stability: No allergenic oxide formation in bleach/alkaline bases. - Olfactory Profile: Clean, mild floral-woody note with superior substantivity vs. sharp terpenic linalool. - Regulatory Edge: Not classified as a cosmetic allergen, enabling 'free-from' consumer product claims.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 18479-51-1
Cat. No. B102403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrolinalool
CAS18479-51-1
Synonyms1,2-dihydrolinalool
3,7-dimethyloct-6-en-3-ol
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCC(C)(CCC=C(C)C)O
InChIInChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h7,11H,5-6,8H2,1-4H3
InChIKeyJRTBBCBDKSRRCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrolinalool Overview


Dihydrolinalool (3,7-dimethyloct-6-en-3-ol) is a monoterpenoid alcohol produced via partial hydrogenation of linalool [1]. It exhibits a fresh, floral-woody odor with citrus and berry nuances . Key physicochemical properties include a boiling point of 200–205.5 °C, density of 0.85–0.86 g/cm³, and a log P of 2.9–3.5 [1].

Dihydrolinalool Substitution Challenges


Substituting linalool (CAS 78-70-6) with dihydrolinalool is not a simple one-to-one replacement due to critical differences in oxidative stability and olfactory performance. Linalool is highly susceptible to auto-oxidation, leading to the formation of allergenic and toxic by-products such as linalool oxides and hydroperoxides [1]. Dihydrolinalool, by contrast, lacks the conjugated diene system of linalool, conferring resistance to oxidation and polymerization [2]. Furthermore, the sensory profiles differ: linalool delivers a strong, terpenic floral-citrus impact, while dihydrolinalool provides a cleaner, milder floral-woody character with improved substantivity in harsh bases . Procurement decisions based solely on cost or nominal chemical similarity will result in formulations that either degrade prematurely or fail to meet the desired fragrance profile.

Dihydrolinalool Comparative Evidence


Oxidative Stability vs. Linalool

Dihydrolinalool is synthesized specifically to overcome the auto-oxidation liability of linalool, which rapidly forms allergenic oxides and hydroperoxides upon air exposure [1]. The hydrogenation of the 1,2-double bond in linalool to yield dihydrolinalool eliminates the conjugated diene system responsible for this instability [2]. This structural modification enables dihydrolinalool to maintain its olfactory integrity in detergent and soap bases where linalool would degrade within weeks .

Fragrance Stability Oxidative Degradation Functional Perfumery

EU Allergen Declaration Status

Linalool is listed as an identified fragrance allergen under EU Regulation 1223/2009, requiring mandatory labeling on cosmetic products when present above 0.001% in leave-on or 0.01% in rinse-off formulations [1]. Dihydrolinalool, lacking the sensitizing potential of oxidized linalool, is not subject to this declaration requirement, providing a direct advantage in allergen-free product positioning . The RIFM safety assessment confirms that dihydrolinalool presents no skin sensitization concerns based on available data [2].

Regulatory Compliance Allergen Labeling Cosmetic Safety

Odor Impact Profile

The three hydrogenated linalool derivatives represent a deliberate trade-off between odor intensity and stability . According to supplier odor impact scales (0–10), linalool exhibits the strongest impact (rated ~7/10), dihydrolinalool a moderate impact (rated 4/10), and tetrahydrolinalool a soft impact (rated 4/10 but with more diffuse character) . Dihydrolinalool offers a clean floral-woody profile with blueberry and citrus undertones, bridging the gap between the terpenic assertiveness of linalool and the muted powdery character of tetrahydrolinalool .

Olfactory Science Fragrance Formulation Sensory Analysis

Fragrance Concentrate Usage Levels

Dihydrolinalool can be employed at exceptionally high levels in fragrance concentrates—up to 30% according to industry recommendations—without causing olfactory fatigue or skin irritation [1]. This contrasts with typical usage ranges for many floral ingredients, which often fall between 1–10% in finished concentrates. The RIFM aggregate exposure model indicates a 95th percentile concentration in fine fragrance of 0.16%, demonstrating a wide safety margin [2].

Fragrance Formulation Usage Levels Perfumery

Dihydrolinalool Applications


Laundry & Household Fragrances

Dihydrolinalool is the ingredient of choice for creating stable, long-lasting fresh-floral accords in laundry detergents, fabric softeners, and hard surface cleaners. Its resistance to oxidation prevents fragrance degradation in alkaline and bleach-containing bases, ensuring that the clean, lily-of-the-valley scent persists through the wash and dry cycle [1]. The lack of EU allergen declaration further supports its use in products marketed as hypoallergenic .

Allergen-Free Fragrance & Personal Care

Formulators targeting the 'free-from' consumer segment can utilize dihydrolinalool as a direct replacement for linalool to achieve floral heart notes without triggering mandatory allergen labeling under EU Regulation 1223/2009 [1]. Its moderate odor impact and high usage allowance (up to 30% in concentrate) allow it to serve as a primary floralizer in perfumes, body lotions, and shampoos .

Stable Terpene Alcohol Research

Dihydrolinalool serves as a model compound in catalytic hydrogenation studies aimed at converting abundant natural terpenes into more stable, higher-value fragrance ingredients [1]. Researchers have demonstrated selective synthesis of dihydrolinalool from linalool with 82.5% selectivity using Ni–Pd catalysts, providing a pathway for sustainable production [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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